2-Isopropoxyphenol

Overview

Description

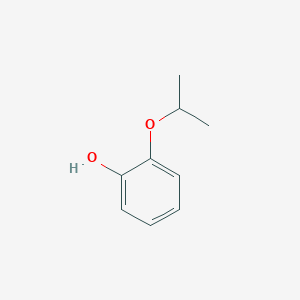

2-Isopropoxyphenol, also known as 2-(1-methylethoxy)phenol, is a chemical compound with the molecular formula C9H12O2. It is a member of the phenols and aromatic ethers family. This compound is a clear light yellow to light red-brown liquid that is slightly soluble in chloroform and methanol .

Preparation Methods

2-Isopropoxyphenol is typically synthesized through the monoetherification of catechol with isopropyl halides in the presence of alkali-metal salts and either a phase transfer catalyst or a polyhydroxyalkyl monoether in an autoclave . The reaction involves the following steps:

Reactants: Catechol and 2-bromopropane.

Conditions: The mixture of catechol, 2-bromopropane, and potassium carbonate in acetone is refluxed for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

Isolation: The salts are filtered off, and the filtrate is concentrated. The residue is partitioned between diluted hydrochloric acid and diethyl ether. The product is extracted with diethyl ether, dried over sodium sulfate, and concentrated.

Chemical Reactions Analysis

2-Isopropoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

Toxicological Studies

2-Isopropoxyphenol is often utilized in toxicological studies due to its role as a metabolite of propoxur, an insecticide. Research has demonstrated its significance in assessing human exposure to pesticides.

Case Study: Biomonitoring of Pesticide Exposure

A study published in the Journal of Chromatography B detailed the development of an analytical method for detecting this compound in human urine. This method was employed to monitor occupational exposure to propoxur among agricultural workers. The findings indicated that this compound levels in urine could serve as a reliable biomarker for assessing exposure to propoxur .

| Study | Method | Findings |

|---|---|---|

| Journal of Chromatography B (1999) | Gas chromatography with mass-selective detection | Established this compound as a biomarker for propoxur exposure. |

Analytical Chemistry

In analytical chemistry, this compound is used as a target compound in developing methods for quantifying pesticide residues in biological samples.

Case Study: Method Development for Urinary Analysis

Research conducted by scientists developed a simple liquid chromatographic method for the simultaneous determination of propoxur and its major metabolite, this compound, in rat blood and urine. This method utilized solid-phase extraction and high-performance liquid chromatography (HPLC), demonstrating high sensitivity and specificity .

| Research Focus | Technique Used | Outcome |

|---|---|---|

| Determination of propoxur metabolites | HPLC with solid-phase extraction | High sensitivity in detecting metabolites in biological samples. |

Environmental Monitoring

The compound has also been investigated for its potential use in environmental monitoring, particularly concerning air quality.

Case Study: Air Quality Assessment

A pilot study assessed the ability of car engine air filters to collect street-level air samples, including pollutants like this compound. The results highlighted the compound's presence as a marker for urban air quality and human exposure to chemical stressors .

| Study | Focus Area | Key Findings |

|---|---|---|

| Air Quality Monitoring (2018) | Use of car air filters for sampling | Demonstrated presence of this compound as an environmental pollutant. |

Chemical Properties and Spectroscopy

Understanding the chemical properties of this compound is crucial for its applications in various fields.

Mechanism of Action

The mechanism of action of 2-Isopropoxyphenol involves its interaction with specific molecular targets and pathways. As a metabolite of propoxur, it is excreted conjugated in urine. The compound’s effects are primarily due to its phenolic structure, which allows it to participate in various biochemical reactions, including oxidation and reduction processes .

Comparison with Similar Compounds

2-Isopropoxyphenol can be compared with other similar compounds, such as:

2-Methoxyphenol (Guaiacol): Similar in structure but with a methoxy group instead of an isopropoxy group.

2-Ethoxyphenol: Similar but with an ethoxy group.

2-Propoxyphenol: Similar but with a propoxy group.

These comparisons highlight the unique characteristics of this compound, particularly its specific reactivity and applications in various fields.

Biological Activity

2-Isopropoxyphenol, also known as isopropyl phenol, is a compound that has garnered attention in various biological and environmental studies due to its role as a metabolite of the carbamate insecticide propoxur. Understanding its biological activity is crucial for assessing its effects on health and the environment.

- Chemical Formula : C₉H₁₂O₂

- Molecular Weight : 152.19 g/mol

- CAS Number : 20949-30-0

Metabolism and Biodegradation

This compound is primarily formed through the metabolic degradation of propoxur. Studies have shown that when propoxur is incubated with rat liver microsomes, it yields several metabolites, including this compound, which can undergo further conjugation with glucuronic acid in vivo . This metabolic pathway indicates that this compound may share similar toxicological profiles with other phenolic compounds.

Case Studies

-

Prenatal Exposure Study

A pilot study assessed the effectiveness of integrated pest management (IPM) strategies in reducing residential insecticide exposure among pregnant women. It was found that levels of this compound were significantly lower in air samples from intervention households compared to control households, suggesting that IPM could effectively reduce exposure to harmful metabolites during pregnancy . -

Air Quality Monitoring

In studies monitoring air quality, this compound was detected alongside other pesticides in filter samples collected over time. This indicates its presence in urban environments and raises concerns regarding chronic exposure to this compound through inhalation .

Research Findings

Q & A

Basic Research Questions

Q. How is 2-isopropoxyphenol used as a biomarker for propoxur exposure in human biomonitoring studies?

- Methodological Answer : Urinary this compound levels are measured via gas chromatography-mass spectrometry (GC-MS) to assess recent exposure to propoxur. Sample preparation includes enzymatic hydrolysis to cleave conjugates (e.g., glucuronides) and solid-phase extraction for purification . Detection limits must be validated (e.g., NHANES studies reported most levels below detection in the general population, while applicators showed higher concentrations: 45–306 µg/g creatinine) .

Q. What are the recommended storage conditions for this compound standards to ensure stability?

- Methodological Answer : Standards should be stored at 2–8°C under nitrogen to prevent oxidation. Purity verification via HPLC or NMR is critical, as batch-to-batch variability exists. Analytical protocols should include periodic checks for degradation using retention time consistency in chromatograms .

Q. Why does this compound lack acetylcholinesterase inhibitory activity compared to its parent compound, propoxur?

- Methodological Answer : Structural differences (e.g., absence of the carbamate moiety in this compound) eliminate its ability to bind acetylcholinesterase. Confirmatory assays involve incubating the metabolite with enzyme solutions and measuring residual activity spectrophotometrically at 412 nm (Ellman’s method) .

Advanced Research Questions

Q. How can computational simulations optimize Molecularly Imprinted Polymer (MIP) design for this compound detection?

- Methodological Answer : Density Functional Theory (DFT) and PM3.5 methods evaluate monomer-template interactions. For this compound, pyrrole shows the highest binding energy (−28.5 kcal/mol) due to hydrogen bonding with the phenolic hydroxyl group. Optimal monomer-to-template ratios (e.g., 4:1) are determined via energy minimization in Spartan software .

Q. What experimental strategies resolve contradictions in environmental vs. occupational this compound detection data?

- Methodological Answer : Discrepancies (e.g., NHANES vs. applicator studies) require stratified sampling and longitudinal exposure tracking. Confounding factors include dietary degradation of propoxur and variable urinary excretion kinetics. Use mixed-effects models to adjust for creatinine variability and LC-MS/MS to distinguish environmental vs. metabolic sources .

Q. How can microbial degradation studies differentiate this compound production from propoxur breakdown?

- Methodological Answer : Isolate bacteria (e.g., Bacillus spp.) in minimal media with propoxur as the sole carbon source. Monitor metabolites via LC-MS/MS with MRM transitions (e.g., m/z 152→107 for this compound). Confirm catabolic pathways using isotopic labeling (e.g., -propoxur) and gene expression analysis of hydrolases .

Q. What chromatographic optimizations improve sensitivity for this compound in complex matrices?

- Methodological Answer : Use capillary GC columns (e.g., DB-5MS, 30 m × 0.25 mm) with programmed temperature ramping (50°C to 280°C at 10°C/min). Derivatize with BSTFA to enhance volatility. For LC-MS, employ a C18 column (2.6 µm particle size) with 0.1% formic acid in acetonitrile/water gradients to reduce matrix interferences .

Q. Data Reporting and Validation

Properties

IUPAC Name |

2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCUUYCDKVNVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041431 | |

| Record name | 2-Isopropoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Isopropoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

100 - 102 °C | |

| Record name | 2-Isopropoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4812-20-8, 28801-34-5 | |

| Record name | 2-Isopropoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4812-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzendiol, (1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028801345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-isopropoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X51P4UE6X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.